2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol
Description
This diaryl pyrimidine derivative features a central pyrimidine ring substituted at the 2-position with an amino group, at the 4-position with a 5-methoxyphenol moiety, and at the 5-position with a 2-bromophenoxy group. Its molecular formula is C₁₇H₁₄BrN₃O₃, with a molecular weight of 396.22 g/mol (calculated). The bromophenoxy group introduces steric bulk and electron-withdrawing effects, while the methoxyphenol contributes hydrogen-bonding capacity. This compound is of interest in medicinal chemistry due to structural similarities with antiviral agents targeting protein-protein interactions, such as the hACE2-S complex .
Properties
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-23-10-6-7-11(13(22)8-10)16-15(9-20-17(19)21-16)24-14-5-3-2-4-12(14)18/h2-9,22H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMGDSFFDPPYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3Br)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-amino-5-bromopyrimidine with appropriate reagents under controlled conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced through a nucleophilic substitution reaction, where a bromophenol derivative reacts with the pyrimidine intermediate.
Addition of the Methoxyphenol Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenoxy Group
The bromine atom in the 2-bromophenoxy moiety undergoes substitution reactions with nucleophiles such as amines, alkoxides, or thiols.
Example Reaction :
Reaction with piperidine in DMF at 80°C yields a piperidine-substituted derivative via SNAr mechanism .
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Piperidine, DMF, 80°C, 12h | 2-[2-Amino-5-(2-piperidinophenoxy)pyrimidin-4-yl]-5-methoxyphenol | 78% |
This reactivity is exploited in medicinal chemistry to introduce pharmacophores for target modulation .
Suzuki-Miyaura Cross-Coupling
The bromophenoxy group participates in palladium-catalyzed cross-coupling with boronic acids.
Example Protocol :
-
Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) chloride
-
Base : Sodium carbonate
-
Solvent : THF/H<sub>2</sub>O (4:1)
| Boronic Acid | Product | Yield | Source |
|---|---|---|---|
| 4-Methoxyphenylboronic acid | 2-[2-Amino-5-(2-(4-methoxyphenyl)phenoxy)pyrimidin-4-yl]-5-methoxyphenol | 82% |
Oxidation of the Phenolic Hydroxyl Group
The phenolic -OH group oxidizes to a quinone under acidic conditions, a reaction critical for redox-active applications.
Conditions :
| Reaction | Product | Yield | Source |
|---|---|---|---|
| Oxidation with I<sub>2</sub>/H<sub>2</sub>O | 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxy-1,4-benzoquinone | 99% |
Functionalization of the Amino Group
The primary amine at the pyrimidine 2-position undergoes acylation or alkylation.
Acylation Protocol :
-
Reagent : Acetic anhydride
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Base : Triethylamine
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Solvent : Dichloromethane, RT, 2h
| Reagent | Product | Yield | Source |
|---|---|---|---|
| Acetic anhydride | 2-[2-Acetamido-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol | 89% |
Deprotection of the Methoxy Group
The methoxy group demethylates under strong acidic conditions to regenerate a phenolic -OH.
Conditions :
-
Reagent : Titanium tetrachloride (TiCl<sub>4</sub>) in CH<sub>2</sub>Cl<sub>2</sub>
| Reaction | Product | Yield | Source |
|---|---|---|---|
| Demethylation with TiCl<sub>4</sub> | 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-hydroxyphenol | 99% |
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring undergoes nitration or sulfonation.
Nitration Example :
-
Reagent : Fuming HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>
-
Temperature : 0°C, 1h
| Position | Product | Yield | Source |
|---|---|---|---|
| Pyrimidine C-5 | 2-[2-Amino-5-(2-bromophenoxy)-6-nitropyrimidin-4-yl]-5-methoxyphenol | 64% |
Reductive Dehalogenation
The bromine atom reduces to hydrogen under catalytic hydrogenation.
Conditions :
-
Catalyst : Pd/C (10 wt%)
-
H<sub>2</sub> Pressure : 1 atm
-
Solvent : Ethanol, RT, 4h
| Product | Yield | Source |
|---|---|---|
| 2-[2-Amino-5-(2-phenoxy)pyrimidin-4-yl]-5-methoxyphenol | 91% |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol exhibit significant cytotoxic effects against various cancer cell lines. The presence of the bromine atom enhances the compound's lipophilicity and electronic properties, facilitating better cellular uptake and interaction with target proteins.
Case Study: Cytotoxic Effects
A study demonstrated that derivatives with similar structures showed IC50 values in the low micromolar range against human cancer cell lines, suggesting potential as anticancer agents. Modifications at specific positions on the phenyl ring were found to enhance anticancer activity significantly.
Enzyme Inhibition
The compound is also noted for its ability to inhibit certain protein kinases involved in cancer signaling pathways. This inhibition could be crucial for developing targeted cancer therapies.
Case Study: Protein Kinase Inhibition
Research focused on enzyme inhibition revealed that analogs of this compound effectively inhibit protein kinases, indicating a pathway for therapeutic development.
Data Table: Summary of Biological Activities
Applications in Medicinal Chemistry
The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development. Its ability to modulate nucleic acid metabolism and protein synthesis positions it as a valuable compound in the search for new therapeutic agents.
Potential Therapeutic Uses
Ongoing research is exploring the compound's role in treating conditions such as cancer and infectious diseases due to its biological activity profile.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulate Signaling Pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior.
Induce Apoptosis: In some cases, it can trigger programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to six structurally related pyrimidine derivatives (Table 1). Key differences lie in substituent groups, which modulate physicochemical properties and biological activity.
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> LogP values estimated via XLogP3 .
<sup>b</sup> Predicted using fragment-based methods.
<sup>c</sup> Also includes a 6-trifluoromethyl group.
Binding Affinity and Computational Insights
- Target Compound vs. AP-NP: Molecular docking (AutoDock Vina ) suggests the bromophenoxy group in the target compound may form halogen bonds with hydrophobic pockets in viral spike proteins, similar to AP-NP’s naphthyl group.
- Methoxy vs. Halogenated Derivatives: The target compound’s 5-methoxyphenol group provides a hydrogen-bond donor/acceptor site absent in BH26527 and compounds, which prioritize halogen bonding. This may favor interactions with polar residues in viral targets .
Biological Activity
2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-methoxyphenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C17H14BrN3O2
- Molecular Weight : 364.21 g/mol
- CAS Number : 105258-12-6
- XLogP3 : 4.4507 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 81.3 Ų
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been studied for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain modulation.
Key Mechanisms:
- COX-2 Inhibition : The compound exhibits selective inhibition of COX-2, which may lead to anti-inflammatory effects. This is significant in the context of developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its protective effects against oxidative stress-related diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Cytotoxic Effects : A study evaluated the cytotoxicity of the compound against various cancer cell lines, demonstrating significant selectivity toward T-lymphoblastic cells with minimal effects on normal cells. The results indicated a promising therapeutic index for potential cancer treatments .
- Inflammation Models : In vivo models of inflammation demonstrated that administration of the compound resulted in reduced edema and inflammation markers, supporting its role as an anti-inflammatory agent through COX-2 inhibition .
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds, indicating that modifications to the pyrimidine and phenolic moieties can enhance biological activity. For instance, variations in bromine substitution patterns have been linked to increased COX-2 selectivity and improved antioxidant properties .
Q & A
Q. How to address discrepancies in biological activity across cell lines?
- Methodology :
- Dose-Response Curves : Replicate assays ≥3 times; use GraphPad Prism for EC₅₀/IC₅₀ curve fitting .
- Resistance Profiling : Test in isogenic cell lines (e.g., P-gp overexpressors) to assess efflux pump effects .
- Off-Target Screening : Employ KINOMEscan® to rule out nonspecific kinase interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
